[4-(dimethylamino)phenyl][3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile
Description
[4-(dimethylamino)phenyl][3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile is a complex organic compound. This molecule features various functional groups, including dimethylamino, methoxy, phenyl, and pyrazol-1-yl groups, making it highly versatile and of significant interest in various scientific fields.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c1-29(2)22-13-9-21(10-14-22)26(18-27)30-25(20-7-5-4-6-8-20)17-24(28-30)19-11-15-23(31-3)16-12-19/h4-16,25-26H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTYRPLYFWECTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(dimethylamino)phenyl][3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile typically involves a multi-step process. Key steps usually include:
Formation of the pyrazole core: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved using hydrazine and ketones or aldehydes under specific conditions such as reflux in ethanol.
Functionalization of the phenyl rings: Introducing the dimethylamino and methoxy groups to the respective phenyl rings can be done using electrophilic aromatic substitution reactions.
Final assembly of the molecule: The final step is usually the reaction between the functionalized phenyl groups and the pyrazole core, forming the acetonitrile derivative.
Industrial Production Methods: On an industrial scale, the production would likely involve optimizing these steps for higher yields and purity, possibly using catalysts and controlled environments to ensure the consistency and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The dimethylamino group can undergo oxidation reactions to form N-oxides.
Reduction: Reduction can affect the nitro groups (if present) to convert them into amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitutions to introduce or replace functional groups.
Common Reagents and Conditions: Common reagents include hydrazine, ethanol, and various electrophiles and nucleophiles for substitution reactions. Conditions often involve reflux, controlled temperatures, and catalytic agents.
Major Products Formed:
Oxidation leads to N-oxide derivatives.
Reduction can yield various amine derivatives.
Substitution results in modified aromatic compounds with different functional groups.
Scientific Research Applications
This compound has diverse applications due to its complex structure:
Chemistry: Utilized as an intermediate in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological systems, possibly serving as a ligand in binding studies.
Medicine: May have potential as a pharmaceutical agent due to its unique structure, which could interact with various biological targets.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets through various pathways:
Molecular Targets: It may interact with proteins, enzymes, or receptors in biological systems.
Pathways Involved: Pathways could include binding to active sites, inhibition or activation of enzymes, and influencing signal transduction pathways.
Comparison with Similar Compounds
[4-(dimethylamino)phenyl][3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
[4-(dimethylamino)phenyl][3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanol
[4-(dimethylamino)phenyl][3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propanoate
Uniqueness: The presence of the acetonitrile group distinguishes it from its analogs, influencing its chemical reactivity and interaction with biological systems. This unique structure may result in different binding affinities and reaction mechanisms compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
